![molecular formula C8H14F3NO2 B15134338 (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)
(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts distinct characteristics such as increased lipophilicity and metabolic stability. These properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid typically involves the introduction of the trifluoroethyl group into the molecular structure. One common method is through the use of trifluoromethylation reagents. For instance, the reaction of a suitable precursor with trifluoroethylamine under controlled conditions can yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of catalytic systems to enhance the efficiency of the trifluoromethylation process can be explored.
化学反応の分析
Types of Reactions
(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group can be exploited to introduce fluorine atoms into organic compounds, enhancing their chemical stability and bioavailability.
Biology
In biological research, this compound can be used to study the effects of trifluoroethyl groups on biological systems. It can serve as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties can be harnessed to develop new drugs with improved pharmacokinetic profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its trifluoroethyl group can impart desirable properties such as increased hydrophobicity and thermal stability to polymers and coatings.
作用機序
The mechanism of action of (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (2S)-4-methyl-2-[(2,2,2-difluoroethyl)amino]pentanoic acid
- (2S)-4-methyl-2-[(2,2,2-trifluoromethyl)amino]pentanoic acid
- (2S)-4-methyl-2-[(2,2,2-trifluoroethoxy)amino]pentanoic acid
Uniqueness
Compared to similar compounds, (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid stands out due to its specific trifluoroethyl group. This group provides a unique combination of lipophilicity and metabolic stability, making it particularly valuable for applications requiring enhanced chemical and biological properties.
特性
分子式 |
C8H14F3NO2 |
|---|---|
分子量 |
213.20 g/mol |
IUPAC名 |
(2S)-4-methyl-2-(2,2,2-trifluoroethylamino)pentanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-5(2)3-6(7(13)14)12-4-8(9,10)11/h5-6,12H,3-4H2,1-2H3,(H,13,14)/t6-/m0/s1 |
InChIキー |
HSZXVGAYGQJYHE-LURJTMIESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NCC(F)(F)F |
正規SMILES |
CC(C)CC(C(=O)O)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
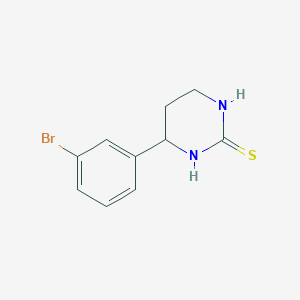
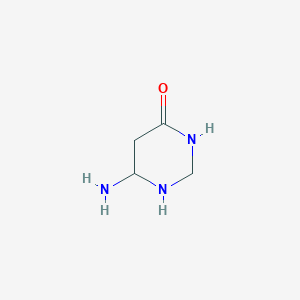
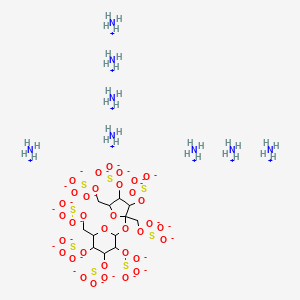
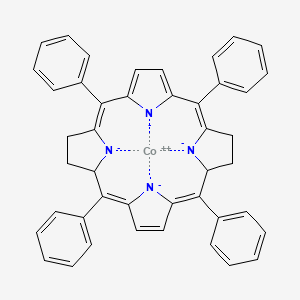
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
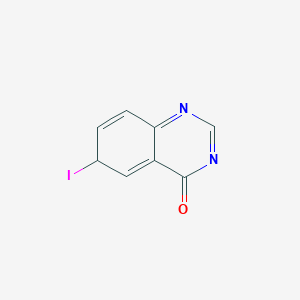
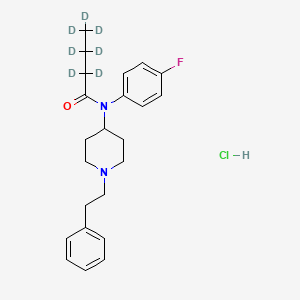
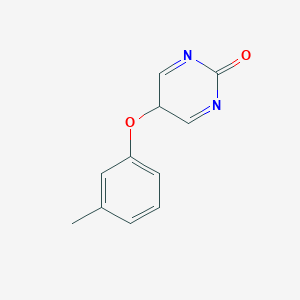
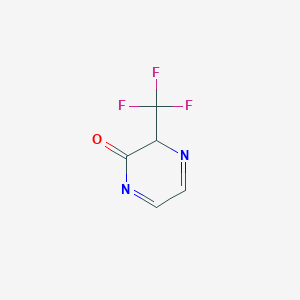
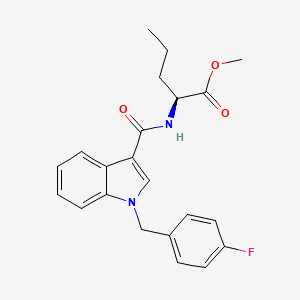
![5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B15134339.png)
